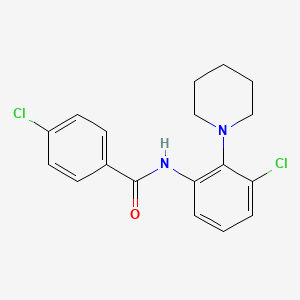

4-chloro-N-(3-chloro-2-piperidinophenyl)benzenecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Unfortunately, the specific synthesis process for 4-chloro-N-(3-chloro-2-piperidinophenyl)benzenecarboxamide is not provided in the search results .Molecular Structure Analysis

The molecular structure of this compound is not explicitly mentioned in the search results .Chemical Reactions Analysis

The specific chemical reactions involving this compound are not provided in the search results .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, density, molecular formula, and molecular weight, are not explicitly provided in the search results .Applications De Recherche Scientifique

Synthesis and Anti-Acetylcholinesterase Activity

A study on the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which share a structural similarity to 4-chloro-N-(3-chloro-2-piperidinophenyl)benzenecarboxamide, revealed significant anti-acetylcholinesterase (anti-AChE) activity. Substituting the benzamide with bulky moieties and introducing an alkyl or phenyl group at the nitrogen atom of benzamide significantly enhanced the activity. One of the synthesized compounds showed a marked increase in acetylcholine content in the cerebral cortex and hippocampus of rats, indicating potential as an antidementia agent (Sugimoto et al., 1990).

Synthesis and Properties of Ortho-linked Polyamides

Research into the synthesis of ortho-linked polyamides using derivatives such as 4-tert-butylcatechol led to the creation of noncrystalline polyamides with high thermal stability and solubility in polar solvents. These polyamides, which could be related to the chemical class of this compound, showed promise for various applications due to their thermal properties and ability to form transparent, flexible films (Hsiao et al., 2000).

Heterocyclic Carboxamides as Potential Antipsychotic Agents

A study on heterocyclic analogues of benzamide derivatives, similar in structure to this compound, focused on their potential as antipsychotic agents. These compounds were evaluated for their binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, as well as their ability to antagonize apomorphine-induced responses in mice. The research identified compounds with potent in vivo activities that were less active in models predictive of extrapyramidal side effects, suggesting potential as antipsychotic agents with reduced side effects (Norman et al., 1996).

Synthesis and Antimicrobial Activity of Quinazolinone Derivatives

The synthesis of new 2-(3-chloro-1-benzothiophen-2-yl)-3-(substituted-phenyl)-4-(3H)-quinazolinone derivatives, involving reactions with anthranilic acid and various nitrogen nucleophiles, led to compounds with confirmed structures and screened antibacterial and antifungal activities. This research highlights the potential for the development of new antimicrobial agents within the chemical space related to this compound (Naganagowda & Petsom, 2011).

Bioactivity of Benzamides and Their Metal Complexes

A study on the synthesis and bioactivity of novel benzamides and their copper and cobalt complexes, including derivatives similar to this compound, demonstrated that these compounds exhibit antibacterial activity against various bacterial strains. The copper complexes, in particular, showed enhanced activities compared to free ligands, indicating the potential for the development of new antimicrobial agents (Khatiwora et al., 2013).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

4-chloro-N-(3-chloro-2-piperidin-1-ylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18Cl2N2O/c19-14-9-7-13(8-10-14)18(23)21-16-6-4-5-15(20)17(16)22-11-2-1-3-12-22/h4-10H,1-3,11-12H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOAXPVKANJPWLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-Fluorobenzyl)thio]-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2929560.png)

![2-(3-(Dimethylamino)propyl)-6,7-dimethyl-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2929561.png)

![Methyl 4-((9-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2929562.png)

![Benzo[b]thiophen-6-ylhydrazine hydrochloride](/img/structure/B2929564.png)

![N-Methyl-1-[(2S,3S)-4-methyl-3-(1-methylpyrazol-4-yl)morpholin-2-yl]methanamine](/img/structure/B2929565.png)

![Ethyl 2-[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2929567.png)

![[2-(2-Methylmorpholin-4-yl)pyridin-4-yl]methanamine](/img/structure/B2929569.png)

![ethyl 3-carbamoyl-2-(3-phenylsulfanylpropanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2929571.png)

![3-ethyl-2-((3-fluorobenzyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2929575.png)

![(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2929577.png)

![2-Methyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B2929583.png)